molecular formula C19H18N2O3 B2753750 2-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 300375-48-8

2-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2753750
CAS No.: 300375-48-8
M. Wt: 322.364
InChI Key: KZGJMLXNIUSMLN-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. The structure can give insights into the functional groups present in the compound and its possible reactivity .


Synthesis Analysis

This involves the methods used to synthesize the compound. It can include multi-step synthesis with various reagents and conditions .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc .

Scientific Research Applications

Luminescent Properties and Electron Transfer

Research on related naphthalimide compounds with piperazine substituents has shown potential applications in luminescence and photo-induced electron transfer. These compounds exhibit fluorescence quantum yields that vary with pH, suggesting their use as pH probes. Their fluorescence can be quenched by photo-induced electron transfer (PET) processes, indicating applications in sensing and imaging technologies (Gan et al., 2003).

Chemosensor Systems

The benzo[de]isoquinoline-1,3-dione framework has been employed to create new derivatives with amino groups, leading to compounds that exhibit high chemosensor selectivity in the determination of anions. This research outlines the compound's potential in developing sensitive and selective sensors for chemical analysis and environmental monitoring (Tolpygin et al., 2012).

Synthetic Methodologies

The compound has also been studied within the context of synthetic organic chemistry, particularly in hydrative carbocyclizations and the formation of nitrogen-containing heterocycles. These methodologies have implications for constructing complex organic molecules, potentially useful in pharmaceuticals and materials science (Mukherjee & Liu, 2011).

Applications in Fluorimetric Sensing

A derivative designed for rapid and facile fluorimetric detection of formaldehyde demonstrates the adaptability of the benzo[de]isoquinoline-1,3-dione structure in developing efficient sensors. This application is crucial for environmental monitoring and industrial safety, where quick detection of formaldehyde is essential (Dong et al., 2016).

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve how the compound interacts with biological systems. This could involve binding to specific proteins or other biomolecules .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in the synthesis or use of the compound .

Properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-16(20-10-2-1-3-11-20)12-21-18(23)14-8-4-6-13-7-5-9-15(17(13)14)19(21)24/h4-9H,1-3,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGJMLXNIUSMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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